2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indane-1,3-dione core linked to a 5-methylisoxazole moiety through an amino methylene bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione typically involves the reaction of 5-methylisoxazol-3-amine with indane-1,3-dione under specific conditions. One common method includes the use of a condensation reaction where the amino group of 5-methylisoxazol-3-amine reacts with the carbonyl group of indane-1,3-dione, forming the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituents involved but typically include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole moiety but lacks the indane-1,3-dione core.
Indane-1,3-dione derivatives: Compounds with similar core structures but different substituents
Uniqueness: 2-(((5-Methylisoxazol-3-YL)amino)methylene)indane-1,3-dione stands out due to its combined indane-1,3-dione and 5-methylisoxazole structures, which confer unique chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-8-6-12(16-19-8)15-7-11-13(17)9-4-2-3-5-10(9)14(11)18/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTYLDFLVHXZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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